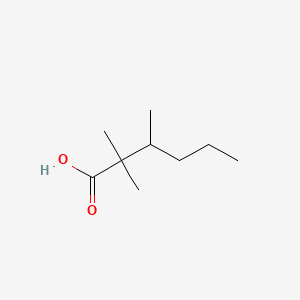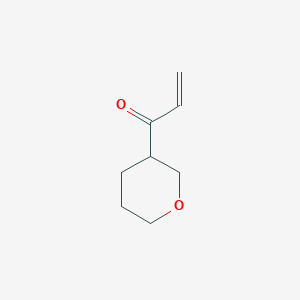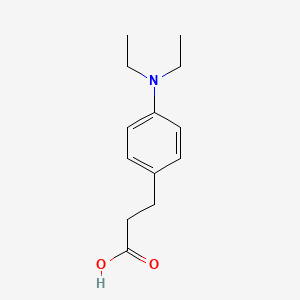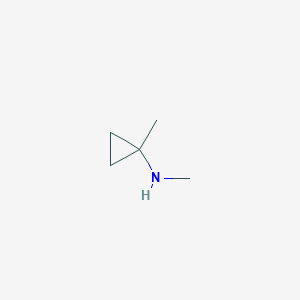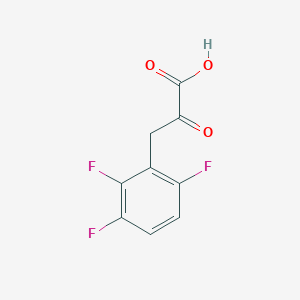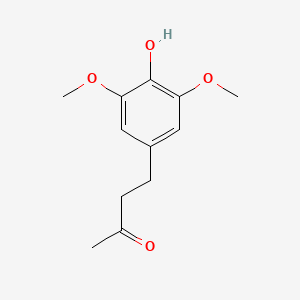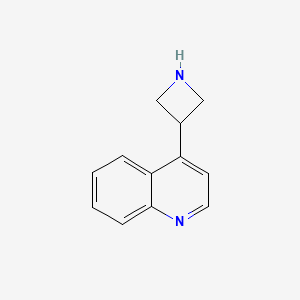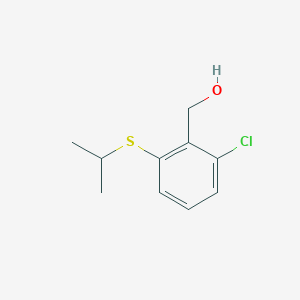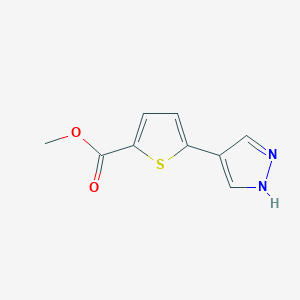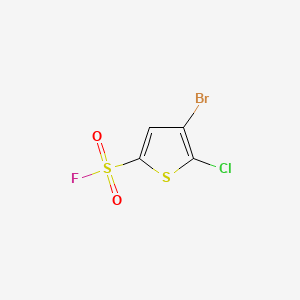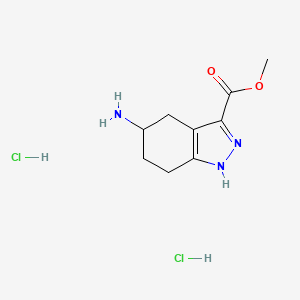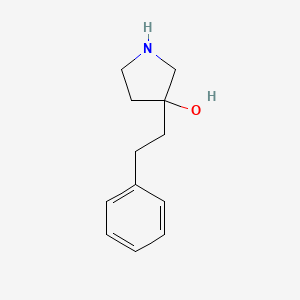
3-Phenethylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenethylpyrrolidin-3-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. It is a derivative of pyrrolidin-3-ol with a phenethyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenethylpyrrolidin-3-ol typically involves the reaction of phenethylamine with a suitable pyrrolidin-3-ol derivative under controlled conditions. One common method is the reductive amination of phenethylamine with pyrrolidin-3-ol in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of solvent, temperature, and pressure are optimized to maximize the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenethylpyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of this compound can yield phenethylpyrrolidin-3-one.
Reduction: Reduction reactions can produce various reduced derivatives of the compound.
Substitution: Substitution reactions can lead to the formation of alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenethylpyrrolidin-3-ol has found applications in various scientific fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its therapeutic potential in treating various conditions.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-Phenethylpyrrolidin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-Phenethylpyrrolidin-3-ol is structurally similar to other compounds such as phenethylamine and pyrrolidin-3-ol. its unique combination of functional groups gives it distinct properties and potential applications. Other similar compounds include:
Phenethylamine: A simpler structure lacking the pyrrolidin-3-ol moiety.
Pyrrolidin-3-ol: A core structure without the phenethyl group.
N-Phenethylpiperidine: A related compound with a piperidine ring instead of pyrrolidin-3-ol.
Eigenschaften
CAS-Nummer |
917505-34-1 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
3-(2-phenylethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c14-12(8-9-13-10-12)7-6-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
InChI-Schlüssel |
DFHDOMYHCDJPMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1(CCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropyl)methanol](/img/structure/B15322857.png)
